Gancaonin C is a natural product found in Glycyrrhiza uralensis, Bolusanthus speciosus, and Glycyrrhiza inflata with data available.
Gancaonin C
CAS No.: 124596-87-8
Cat. No.: VC17056403
Molecular Formula: C20H18O6
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 124596-87-8 | 
|---|---|
| Molecular Formula | C20H18O6 | 
| Molecular Weight | 354.4 g/mol | 
| IUPAC Name | 5,7-dihydroxy-8-[(E)-4-hydroxy-3-methylbut-2-enyl]-3-(4-hydroxyphenyl)chromen-4-one | 
| Standard InChI | InChI=1S/C20H18O6/c1-11(9-21)2-7-14-16(23)8-17(24)18-19(25)15(10-26-20(14)18)12-3-5-13(22)6-4-12/h2-6,8,10,21-24H,7,9H2,1H3/b11-2+ | 
| Standard InChI Key | MEADLGUPYQNUNF-BIIKFXOESA-N | 
| Isomeric SMILES | C/C(=C\CC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)/CO | 
| Canonical SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CO | 
| Melting Point | 213 °C | 
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Gancaonin C’s structure features a hydroxylated isoflavone backbone with a prenyl side chain at the C-8 position (Figure 1). The presence of hydroxyl groups at C-5, C-7, and C-4' contributes to its polarity, while the (E)-4-hydroxy-3-methylbut-2-enyl substituent enhances lipophilicity, influencing its bioavailability and interaction with biological membranes .
Table 1: Key Physicochemical Properties of Gancaonin C
Spectroscopic and Computational Data
The compound’s structural elucidation relies on techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). Its UV-Vis spectrum typically shows absorption maxima near 260 nm and 310 nm, consistent with conjugated isoflavone systems . Computational models predict a moderate solubility profile, balancing hydrophilic hydroxyl groups and hydrophobic prenyl moieties .
Natural Occurrence and Extraction Methods
Biosynthetic Origins
Gancaonin C is predominantly isolated from the roots of Glycyrrhiza uralensis (Chinese licorice), a plant used extensively in traditional medicine for its anti-inflammatory and antiviral properties . Minor quantities have also been detected in Bolusanthus speciosus and Glycyrrhiza inflata, suggesting a conserved biosynthetic pathway among related species .
Extraction and Purification
Industrial extraction typically involves ethanol or methanol solvent systems, followed by chromatographic purification using silica gel or high-performance liquid chromatography (HPLC) . Yield optimization remains a challenge due to the compound’s low natural abundance and structural similarity to co-occurring isoflavones .
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